

physicochemical properties of 4-(2-Fluoro-4-nitrophenyl)morpholine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	4-(2-Fluoro-4-nitrophenyl)morpholine
Cat. No.:	B124028

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **4-(2-Fluoro-4-nitrophenyl)morpholine**

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of **4-(2-Fluoro-4-nitrophenyl)morpholine** (CAS No: 2689-39-6). This compound is a key intermediate in organic synthesis, particularly in the pharmaceutical industry. Its value stems from the unique combination of a morpholine ring, known to enhance the pharmacokinetic profiles of drug candidates, and an activated fluoronitrophenyl group, which is amenable to various chemical transformations.^[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, tabulated data, and visualizations to support further research and application.

Chemical Identity and Structure

4-(2-Fluoro-4-nitrophenyl)morpholine is a substituted aromatic compound. The morpholine moiety is attached to a phenyl ring which is further substituted with a fluorine atom and a nitro group.^[1] These features, particularly the electron-withdrawing nitro group and the fluorine atom, make the molecule highly reactive and useful as a synthetic building block.^[1]

Identifier	Value
CAS Number	2689-39-6 [1] [2] [3] [4] [5] [6] [7]
Molecular Formula	C ₁₀ H ₁₁ FN ₂ O ₃ [1] [2] [4] [5] [7] [8]
IUPAC Name	4-(2-fluoro-4-nitrophenyl)morpholine [5]
Synonyms	3-fluoro-4-morpholino-1-nitrobenzene, Linezolid Impurity 27 [3] [6]
Appearance	Yellow to Orange Solid [2] [6] [9]

Physicochemical Properties

The physicochemical properties of **4-(2-Fluoro-4-nitrophenyl)morpholine** are summarized below. These properties are critical for its handling, storage, and application in various chemical reactions.

Property	Value	Source
Molecular Weight	226.20 g/mol	[1] [2] [4] [5] [6] [7] [8]
Melting Point	106-109 °C / 121-126 °C	[1] [2] [6] [9]
Boiling Point (Predicted)	380.9 ± 42.0 °C at 760 mmHg	[2] [3] [4] [6] [9]
Density (Predicted)	1.340 ± 0.06 g/cm ³	[2] [3] [4] [6] [9]
Solubility	Slightly soluble in Chloroform and Methanol	[2] [6] [9]
pKa (Predicted)	0.62 ± 0.40	[2] [6] [9]
LogP (Predicted)	2.07	[4]
Flash Point	184.2 °C	[3] [4]
Storage Temperature	2-8°C	[2] [6] [9]

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and purity assessment of the compound.

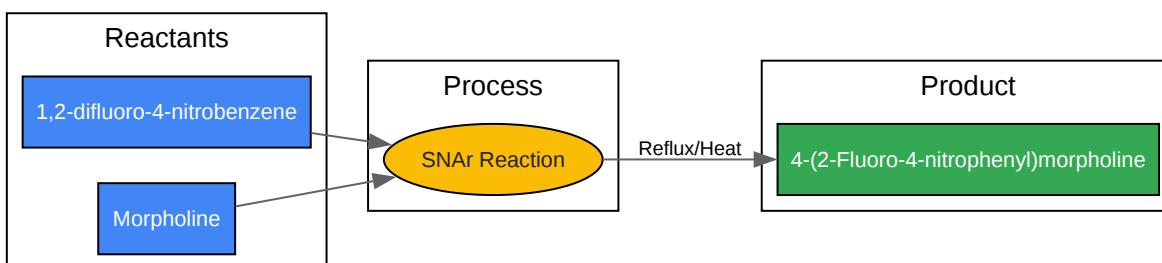
Spectroscopy	Data
¹ H NMR (400MHz, CDCl ₃)	δ 8.03 (ddd, J=1.0, 2.6, 9.0Hz, 1H, ArH), 7.94 (dd, J=2.6, 13.1Hz, 1H, ArH), 6.94 (t, J=8.7Hz, 1H, ArH), 3.90 (t, J=4.7Hz, 4H, 2xCH ₂ O), 3.31 (m, 4H, 2xCH ₂ N)[10][11]
¹³ C NMR (100MHz, CDCl ₃)	δ 153.3 (d, J=249.5), 145.6 (d, J=7.8Hz), 121.1 (d, J=3.0Hz), 117.0 (d, J=3.9Hz), 112.7 (d, J=6.4Hz), 66.7, 50.0 (d, J=4.9Hz)[10][11]
HRMS [M]	Calculated for C ₁₀ H ₁₁ FN ₂ O ₃ : 226.0748, Found: 226.0749[10][11]

Experimental Protocols

Synthesis via Nucleophilic Aromatic Substitution (SNAr)

The primary synthetic route to **4-(2-fluoro-4-nitrophenyl)morpholine** is through a nucleophilic aromatic substitution (SNAr) reaction.[12] This method is efficient and can be performed under various conditions.

Reactants:


- 1,2-difluoro-4-nitrobenzene
- Morpholine
- Solvent (e.g., Acetonitrile or neat/solvent-free)[12][13]

Procedure:

- To a solution of 1,2-difluoro-4-nitrobenzene in a suitable solvent like acetonitrile, add morpholine.
- The reaction mixture is then heated to reflux and stirred for several hours.[12]

- Alternatively, the reaction can be conducted under neat (solvent-free) conditions by directly mixing the reactants and heating.[12][13]
- Reaction progress is monitored by an appropriate technique (e.g., TLC or GC-MS).
- Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve quenching with water, extraction with an organic solvent, and purification by recrystallization or column chromatography to yield **4-(2-fluoro-4-nitrophenyl)morpholine** as a solid.

Synthesis of 4-(2-Fluoro-4-nitrophenyl)morpholine

[Click to download full resolution via product page](#)

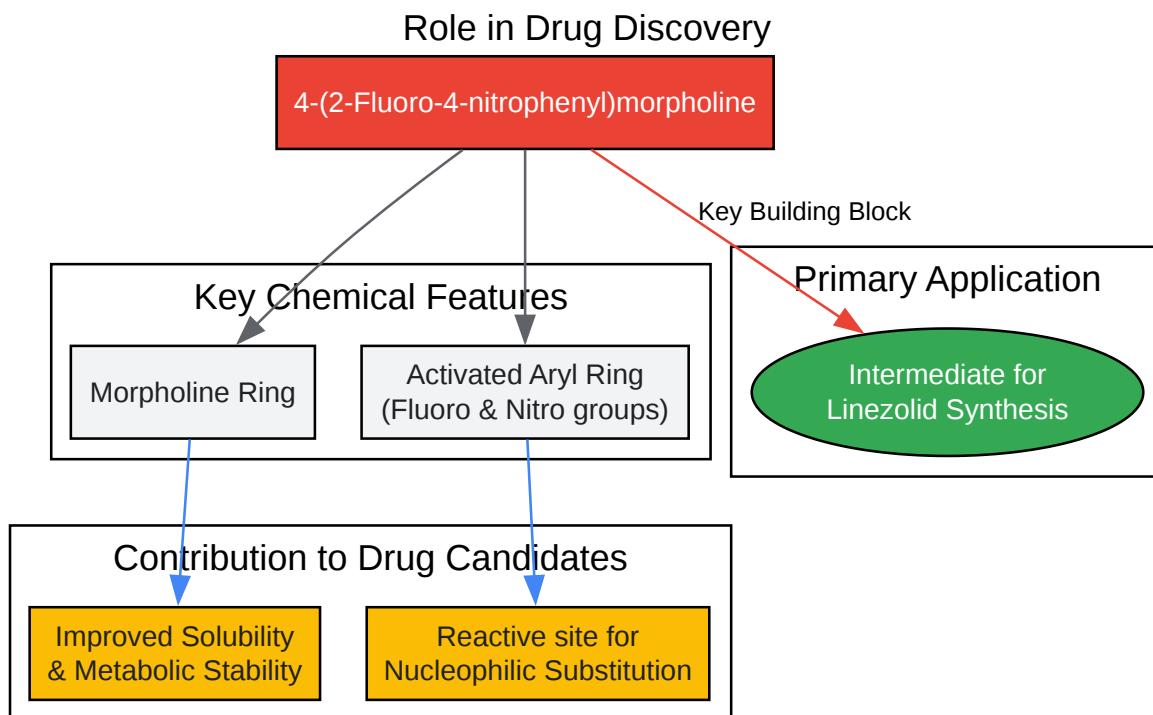
Synthetic pathway for **4-(2-Fluoro-4-nitrophenyl)morpholine**.

Reduction of the Nitro Group

A common subsequent reaction is the reduction of the nitro group to an amine, yielding **3-fluoro-4-morpholinoaniline**, a crucial intermediate for antibiotics like Linezolid.[12]

Reactants:

- 4-(2-fluoro-4-nitrophenyl)morpholine**
- Reducing agent (e.g., Iron powder and Ammonium chloride)[12]
- Solvent (e.g., Methanol/Water mixture)[12]


Procedure:

- Suspend **4-(2-fluoro-4-nitrophenyl)morpholine** in a mixture of methanol and water.
- Add iron powder and ammonium chloride to the suspension.
- Heat the reaction mixture at approximately 70°C and stir until the reduction is complete (monitored by TLC).[12]
- After cooling, the mixture is filtered to remove the iron salts.
- The filtrate is concentrated, and the product is extracted with an organic solvent.
- The organic layer is dried and evaporated to yield 3-fluoro-4-morpholinoaniline.

Applications in Drug Discovery and Organic Synthesis

4-(2-Fluoro-4-nitrophenyl)morpholine serves as a valuable intermediate in the synthesis of biologically active molecules.

- Antibiotic Synthesis: It is a well-documented key intermediate in the synthesis of the oxazolidinone antibiotic, Linezolid.[12][13] The morpholine ring in this context is crucial for the drug's activity and pharmacokinetic properties.
- Antimicrobial Agents: The compound is a reactant for creating various 5-substituted oxazolidinone derivatives that exhibit high antimicrobial activity.[2][3]
- Medicinal Chemistry Scaffold: The morpholine heterocycle is considered a "privileged structure" in medicinal chemistry, often incorporated to improve properties such as aqueous solubility, metabolic stability, and target binding.[13] The fluoronitrophenyl group provides a reactive handle for further molecular elaboration.
- Research Chemical: Its diverse reactivity makes it a versatile building block for synthesizing novel compounds for various research purposes, including the development of potential anticancer and anti-inflammatory agents.[14][15]

[Click to download full resolution via product page](#)

Logical relationship of the compound's features and application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. 4-(2-FLUORO-4-NITRO-PHENYL)-MORPHOLINE CAS#: 2689-39-6 [m.chemicalbook.com]
- 3. 4-(2-FLUORO-4-NITRO-PHENYL)-MORPHOLINE CAS 2689-39-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. 4-(2-Fluoro-4-nitrophenyl)morpholine | CAS#:2689-39-6 | Chemsoc [chemsoc.com]

- 5. 4-(2-Fluoro-4-nitrophenyl)morpholine | C10H11FN2O3 | CID 2905489 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 6. 4-(2-FLUORO-4-NITRO-PHENYL)-MORPHOLINE | 2689-39-6 [chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. 2689-39-6 CAS MSDS (4-(2-FLUORO-4-NITRO-PHENYL)-MORPHOLINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. ORGANIC SPECTROSCOPY INTERNATIONAL: 4-(2-fluoro-4-nitrophenyl)morpholine [orgspectroscopyint.blogspot.com]
- 11. 4-(2-fluoro-4-nitrophenyl)morpholine – All About Drugs [allfordrugs.com]
- 12. researchgate.net [researchgate.net]
- 13. 4-(2-Fluoro-5-nitrophenyl)morpholine|1233093-70-3 [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]
- To cite this document: BenchChem. [physicochemical properties of 4-(2-Fluoro-4-nitrophenyl)morpholine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b124028#physicochemical-properties-of-4-2-fluoro-4-nitrophenyl-morpholine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com